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molecular formula C7H10N2O3 B8662711 1-Oxa-3,8-diazaspiro[4.5]decane-2,4-dione

1-Oxa-3,8-diazaspiro[4.5]decane-2,4-dione

Cat. No. B8662711
M. Wt: 170.17 g/mol
InChI Key: QTYNRNCLRXPYHQ-UHFFFAOYSA-N
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Patent
US05739336

Procedure details

A mixture of 8-benzyl-3,8-diaza-1-oxaspiro[4.5]decane-2,4-dione (1.1 g, 4.2 mmol), 10% palladium on carbon (330 mg), acetic acid 10 mL, concentrated hydrochloric acid (2 mL) and water (20 mL) was hydrogenated approximately 12 hours at 15 psi of pressure. The mixture was filtered and concentrated and the residue was crystallized from isopropanol to give 3,8-diaza-1-oxaspiro[4.5]decane-2,4-dione (0.6 g, 2.9 mmol).
Name
8-benzyl-3,8-diaza-1-oxaspiro[4.5]decane-2,4-dione
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
330 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:19][CH2:18][C:11]2([O:15][C:14](=[O:16])[NH:13][C:12]2=[O:17])[CH2:10][CH2:9]1)C1C=CC=CC=1.C(O)(=O)C.Cl>[Pd].O>[O:15]1[C:11]2([CH2:18][CH2:19][NH:8][CH2:9][CH2:10]2)[C:12](=[O:17])[NH:13][C:14]1=[O:16]

Inputs

Step One
Name
8-benzyl-3,8-diaza-1-oxaspiro[4.5]decane-2,4-dione
Quantity
1.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC2(C(NC(O2)=O)=O)CC1
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
330 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from isopropanol

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
O1C(NC(C12CCNCC2)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.9 mmol
AMOUNT: MASS 0.6 g
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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